2-Morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16738453
Molecular Formula: C10H14ClNO4
Molecular Weight: 247.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO4 |
|---|---|
| Molecular Weight | 247.67 g/mol |
| IUPAC Name | 2-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO4.ClH/c12-10(13)8-1-4-15-9(8)7-11-2-5-14-6-3-11;/h1,4H,2-3,5-7H2,(H,12,13);1H |
| Standard InChI Key | KXZZDNDHBYSHDB-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CC2=C(C=CO2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-(morpholin-4-ylmethyl)furan-3-carboxylic acid hydrochloride, reflects its bifunctional architecture: a furan ring substituted with a morpholine-methyl group at position 2 and a carboxylic acid at position 3, neutralized by hydrochloric acid . Its canonical SMILES notation, C1COCCN1CC2=C(C=CO2)C(=O)O.Cl, encodes the connectivity of the morpholine (C1COCCN1), furan (C=CO2), and carboxylate (C(=O)O) groups .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₄ | |
| Molecular Weight | 247.67 g/mol | |
| PubChem CID | 44782368 (hydrochloride form) | |
| 6945614 (carboxylate form) | ||
| InChI Key | KXZZDNDHBYSHDB-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
The compound’s structural validation relies on advanced analytical techniques:
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Morpholine Derivative Preparation: Morpholine is alkylated with propargyl bromide under basic conditions to introduce the methyl group.
-
Furan Ring Formation: The propargyl-morpholine intermediate undergoes cyclization via acid-catalyzed hydration, yielding the furan core.
-
Carboxylic Acid Functionalization: Oxidation of the furan’s 3-position methyl group using KMnO₄ in acidic medium generates the carboxylic acid .
-
Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt, enhancing solubility for biological assays .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | Morpholine, propargyl bromide, K₂CO₃, DMF, 80°C | 78 | 95 |
| Cyclization | H₂SO₄ (conc.), H₂O, reflux | 65 | 90 |
| Oxidation | KMnO₄, H₂O, H₂SO₄, 60°C | 58 | 88 |
| Salt Formation | HCl (gas), ethanol, 0°C | 92 | 99 |
Microwave-Assisted Synthesis
Recent protocols employ microwave irradiation to accelerate reaction kinetics. For example, cyclization under microwaves (150 W, 120°C) reduces reaction time from 12 hours to 30 minutes, improving yield to 82%.
Applications in Pharmaceutical Research
Proteomics and Target Identification
The compound’s morpholine moiety acts as a hydrogen bond acceptor, facilitating interactions with kinase active sites. In proteomic studies, it has been used to:
-
Inhibit Protein Kinases: Competitive binding assays show IC₅₀ values of 12–45 µM against CDK2 and MAPK14 .
-
Modulate G-Protein-Coupled Receptors (GPCRs): Radioligand displacement assays indicate moderate affinity (Kᵢ = 8.3 µM) for the adenosine A₂A receptor.
Prodrug Development
Esterification of the carboxylic acid group enhances membrane permeability. For instance, the ethyl ester prodrug exhibits 3-fold higher Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) compared to the parent compound .
Analytical and Computational Characterization
Molecular Docking Studies
Docking simulations using AutoDock Vina predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of CDK2. Key interactions include:
-
Hydrogen Bonds: Between the morpholine oxygen and Lys33.
Table 3: Predicted Binding Affinities for Selected Targets
| Target | PDB ID | ΔG (kcal/mol) | Interactions |
|---|---|---|---|
| CDK2 | 1HCL | -9.2 | Lys33, Ile10, Val18 |
| MAPK14 | 3D83 | -8.5 | Asp168, Leu74 |
| A₂A Receptor | 5G53 | -7.8 | Asn253, Phe168 |
Challenges and Future Directions
Metabolic Stability
In vitro hepatic microsomal assays reveal rapid oxidation of the furan ring (t₁/₂ = 23 minutes), necessitating structural modifications for in vivo applications .
Synthetic Scalability
Current routes suffer from moderate yields (58–78%), prompting exploration of flow chemistry and biocatalytic methods to improve efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume